3-Amino-4,4-dimethylcyclohexan-1-ol
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Overview
Description
3-Amino-4,4-dimethylcyclohexan-1-ol is a chemical compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . It is characterized by a cyclohexane ring substituted with an amino group at the third position and a hydroxyl group at the first position, along with two methyl groups at the fourth position. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-dimethylcyclohexan-1-ol can be achieved through various methods. One common approach involves the reductive amination of 4,4-dimethylcyclohexanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is usually subjected to purification techniques such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: 4,4-Dimethylcyclohexanone
Reduction: 4,4-Dimethylcyclohexane
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
3-Amino-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylcyclohexanol: Similar structure but lacks the amino group.
4,4-Dimethylcyclohexanone: Contains a ketone group instead of the hydroxyl and amino groups.
Uniqueness
3-Amino-4,4-dimethylcyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in research and development .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-amino-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-3-6(10)5-7(8)9/h6-7,10H,3-5,9H2,1-2H3 |
InChI Key |
FOGOMCPZDNVTHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1N)O)C |
Origin of Product |
United States |
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